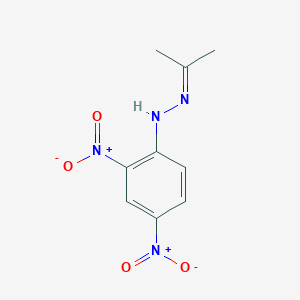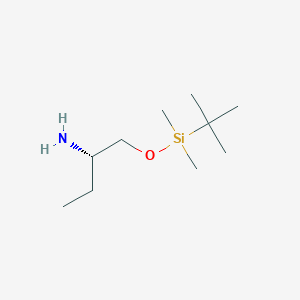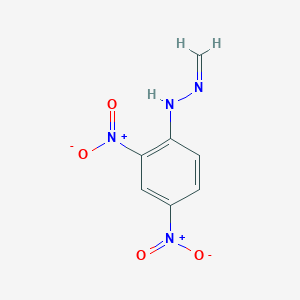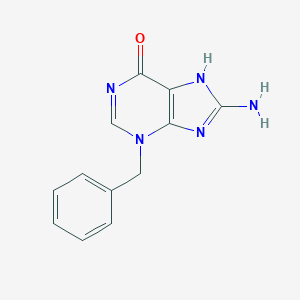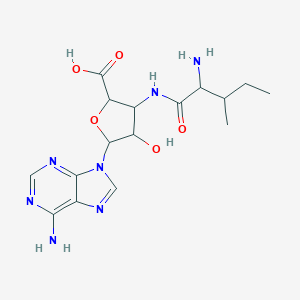
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, commonly known as AMPC, is a nucleotide analog that has been widely studied in scientific research due to its unique properties. AMPC is a synthetic compound that mimics the structure of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy metabolism. In
Mecanismo De Acción
AMPC acts as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, meaning that it can bind to the same site on enzymes as 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and prevent its activity. AMPC can also interfere with the activity of DNA and RNA polymerases, as it can incorporate into the growing nucleic acid chain and terminate synthesis.
Efectos Bioquímicos Y Fisiológicos
AMPC has a variety of biochemical and physiological effects. In vitro studies have shown that AMPC can inhibit the activity of DNA and RNA polymerases, as well as the activity of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid-dependent enzymes. In vivo studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, AMPC has been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using AMPC in lab experiments is its ability to mimic the structure of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and interfere with its activity. This allows researchers to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes. Additionally, AMPC can be used to study the effects of nucleotide analogs on DNA and RNA synthesis. However, one of the limitations of using AMPC is its toxicity, as it can induce apoptosis in cells at high concentrations.
Direcciones Futuras
Future research on AMPC could focus on its potential use as an anti-cancer agent. Studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, research could focus on the development of less toxic analogs of AMPC that could be used in clinical settings. Finally, research could focus on the development of new synthesis methods for AMPC that could improve its yield and purity.
Métodos De Síntesis
AMPC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the protection of the 5'-hydroxyl group of adenosine, followed by the reaction of the protected adenosine with 2-amino-3-methylpentanoic acid. The resulting product is then deprotected, and the 4-hydroxyoxolane-2-carboxylic acid moiety is added to the molecule. Finally, the 9-position of the purine ring is amino-protected, and the amino group is introduced using a reductive amination reaction. The resulting product is AMPC, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
AMPC has been widely used in scientific research for its unique properties. One of the primary applications of AMPC is in the study of nucleotide metabolism and energy metabolism. AMPC can be used to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes, as it can act as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid. Additionally, AMPC has been used in the study of DNA replication and repair, as it can interfere with the activity of DNA polymerases. AMPC has also been used in the study of RNA synthesis, as it can inhibit the activity of RNA polymerases.
Propiedades
Número CAS |
131206-83-2 |
|---|---|
Nombre del producto |
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
Fórmula molecular |
C16H23N7O5 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-[(2-amino-3-methylpentanoyl)amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N7O5/c1-3-6(2)7(17)14(25)22-8-10(24)15(28-11(8)16(26)27)23-5-21-9-12(18)19-4-20-13(9)23/h4-8,10-11,15,24H,3,17H2,1-2H3,(H,22,25)(H,26,27)(H2,18,19,20)/t6?,7?,8-,10+,11-,15+/m0/s1 |
Clave InChI |
UGBUVVBCVYWCSO-JDNUQWHUSA-N |
SMILES isomérico |
CCC(C)C(C(=O)N[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
SMILES |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
Sinónimos |
FR 900403 FR-900403 FR900403 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



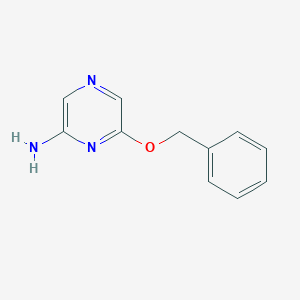
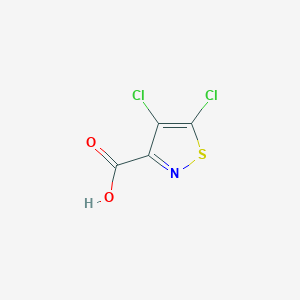
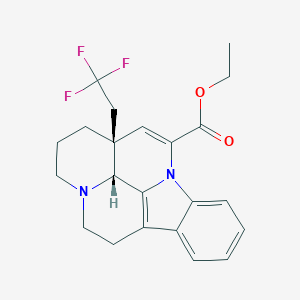
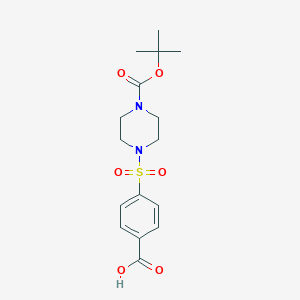
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
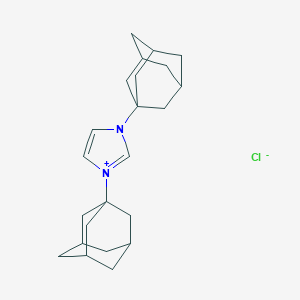
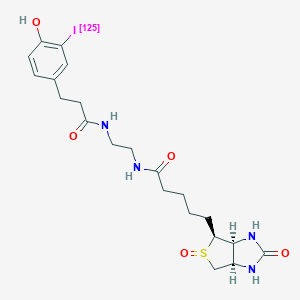
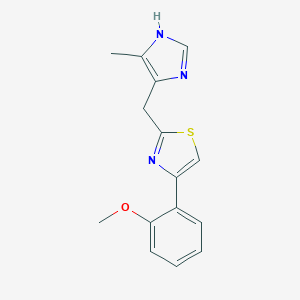
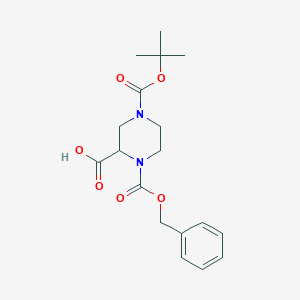
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
